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Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanol

Cat. No.: B031247 Get Quote

In-Depth Technical Guide to (4-Chloropyridin-2-
yl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, purification, and spectral analysis of (4-Chloropyridin-2-yl)methanol (CAS No:

63071-10-3). This pyridine derivative is a valuable building block in medicinal chemistry and

drug discovery.

Core Physicochemical Properties
(4-Chloropyridin-2-yl)methanol is a solid at room temperature.[1][2] A summary of its key

physicochemical properties is presented in the table below.
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Property Value Source(s)

Molecular Formula C₆H₆ClNO [3][4]

Molecular Weight 143.57 g/mol [3][4]

Appearance Light yellow to yellow crystals [5]

Boiling Point 238.6 °C at 760 mmHg [6]

Density 1.324 g/cm³ [6]

logP (Predicted) 0.6 [3]

Synthesis and Purification
The synthesis of (4-Chloropyridin-2-yl)methanol can be achieved through the reduction of a

suitable precursor. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Reduction
Materials:

Precursor (e.g., 4-chloro-2-pyridinecarboxaldehyde or a corresponding ester)

Reducing agent (e.g., Sodium borohydride - NaBH₄)

Anhydrous solvent (e.g., Methanol, Ethanol)

Water

Chloroform (CHCl₃) or other suitable extraction solvent

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

The precursor is dissolved in an anhydrous alcohol such as methanol.

The solution is cooled to 0 °C in an ice bath.
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Sodium borohydride is added portion-wise while maintaining the temperature at 0 °C.

The reaction is stirred at 0 °C until completion, which can be monitored by thin-layer

chromatography (TLC).

Once the reaction is complete, water is carefully added to quench the excess reducing

agent.

The solvent is removed under reduced pressure using a rotary evaporator.

The resulting residue is dissolved in water and extracted multiple times with a suitable

organic solvent like chloroform.

The combined organic phases are dried over an anhydrous drying agent (e.g., MgSO₄),

filtered, and concentrated under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The

choice of solvent is critical for successful recrystallization.

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at

elevated temperatures but poorly at room temperature. For compounds with similar polarity, a

solvent system of a good solvent and an anti-solvent can be effective. For a related compound,

(4-Chlorophenyl)(pyridin-2-yl)methanol, a mixture of ethyl acetate and n-hexane is used.[7]

General Recrystallization Procedure:

Dissolve the crude (4-Chloropyridin-2-yl)methanol in a minimal amount of a suitable hot

solvent.

If insoluble impurities are present, perform a hot gravity filtration.

Allow the solution to cool slowly to room temperature to promote the formation of large, pure

crystals.

Further cool the solution in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent to remove any

remaining impurities.

Dry the purified crystals under vacuum.

The following diagram illustrates a general workflow for the synthesis and purification of (4-
Chloropyridin-2-yl)methanol.

Synthesis and Purification Workflow

4-Chloro-2-Pyridinecarboxaldehyde
(or ester derivative)

Reduction
(e.g., NaBH4 in Methanol)

Crude (4-Chloropyridin-2-yl)methanol

Purification
(Recrystallization or Chromatography)

Pure (4-Chloropyridin-2-yl)methanol
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A generalized workflow for the synthesis and purification of (4-Chloropyridin-2-yl)methanol.

Analytical Characterization
The structure and purity of (4-Chloropyridin-2-yl)methanol are confirmed using various

spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.20 d 1H H-6

7.31 s 1H H-3

7.04 d 1H H-5

5.46 s 1H OH

4.61 s 2H CH₂

Prediction Source:[6]

Typical Experimental Conditions for NMR:

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters: 16-64 scans with a relaxation delay of 1-2 seconds.

¹³C NMR Parameters: 1024-4096 scans with a relaxation delay of 2-5 seconds, typically with

proton decoupling.

Infrared (IR) Spectroscopy
The IR spectrum of (4-Chloropyridin-2-yl)methanol is expected to show characteristic

absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the

methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.
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A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration,

broadened due to hydrogen bonding.[8]

Typical Experimental Conditions for FTIR:

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film cast

from a volatile solvent.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For (4-Chloropyridin-2-yl)methanol, the molecular ion peak [M]⁺ would be

expected at m/z 143, with another peak at m/z 145 in an approximate 3:1 ratio, which is

characteristic of the presence of a chlorine atom.

Typical Experimental Conditions for MS:

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a liquid

chromatograph-mass spectrometer (LC-MS) can be used.

Biological Activity and Potential Applications
While specific biological activities for (4-Chloropyridin-2-yl)methanol are not extensively

documented in publicly available literature, the pyridine scaffold is a well-established

pharmacophore present in numerous biologically active compounds. Derivatives of (pyridin-2-

yl)methanol have been investigated as antagonists for the Transient Receptor Potential

Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin

disorders.[9]

The general logical workflow for investigating the biological activity of a compound like (4-
Chloropyridin-2-yl)methanol is depicted in the following diagram.
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Biological Activity Investigation Workflow

(4-Chloropyridin-2-yl)methanol
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(Target Prediction, Docking)
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(Enzyme Inhibition, Receptor Binding)

Cell-Based Assays
(Signaling Pathways, Cytotoxicity)

In Vivo Models
(Animal Models of Disease)

Lead Optimization
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A typical workflow for the investigation of the biological activity of a novel chemical entity.

Given the known activities of related pyridine derivatives, (4-Chloropyridin-2-yl)methanol
represents a starting point for the synthesis of novel compounds with potential therapeutic

applications, particularly in the areas of pain management and inflammatory diseases. Further

research is warranted to explore its specific biological targets and pharmacological profile.

Stability and Reactivity
Information on the thermal stability and degradation of (4-Chloropyridin-2-yl)methanol is not

readily available. As a substituted pyridine and an alcohol, it is expected to undergo reactions
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typical of these functional groups. The hydroxyl group can be oxidized to an aldehyde or a

carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions.

The pyridine ring can undergo electrophilic substitution, although the chloro-substituent is

deactivating. The compound should be stored in a cool, dry place away from strong oxidizing

agents.

Conclusion
(4-Chloropyridin-2-yl)methanol is a valuable synthetic intermediate with well-defined

physicochemical properties. This guide provides essential technical information for its

synthesis, purification, and characterization. While its specific biological activities are yet to be

fully elucidated, its structural similarity to known bioactive molecules suggests its potential as a

scaffold for the development of novel therapeutic agents. Further investigation into its

pharmacological properties is encouraged to unlock its full potential in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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